molecular formula C8H6ClN3O B14891642 4-Amino-7-chloroquinazolin-2(1H)-one

4-Amino-7-chloroquinazolin-2(1H)-one

Cat. No.: B14891642
M. Wt: 195.60 g/mol
InChI Key: TZMFUMMXGKGPCH-UHFFFAOYSA-N
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Description

4-Amino-7-chloroquinazolin-2(1H)-one is a quinazoline derivative with a molecular formula of C8H6ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloroquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzamide with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-chloroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-7-chloroquinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-chloroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes .

Comparison with Similar Compounds

  • 7-Chloroquinazolin-2-amine
  • 4-Aminoquinazoline
  • 2-Chloroquinazolin-4-amine

Comparison: 4-Amino-7-chloroquinazolin-2(1H)-one is unique due to the presence of both an amino group and a chlorine atom on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-amino-7-chloro-1H-quinazolin-2-one

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13)

InChI Key

TZMFUMMXGKGPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N=C2N

Origin of Product

United States

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